molecular formula C15H20N2 B1146491 (E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene CAS No. 141474-54-6

(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene

Cat. No.: B1146491
CAS No.: 141474-54-6
M. Wt: 228.33 g/mol
InChI Key: YASBOGFWAMXINH-TZMCWYRMSA-N
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Biochemical Analysis

Biochemical Properties

SDZ SER 082 fumarate functions primarily by interacting with 5-hydroxytryptamine receptors in the central nervous system. As a selective antagonist, it binds to the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, inhibiting their activity. This interaction prevents the binding of endogenous 5-hydroxytryptamine, thereby modulating neurotransmission and influencing various physiological processes. Additionally, SDZ SER 082 fumarate has been shown to inhibit gamma-aminobutyric acid transporter activity, which may contribute to its synergistic effects with gamma-aminobutyric acid .

Cellular Effects

SDZ SER 082 fumarate exerts significant effects on various cell types and cellular processes. By antagonizing 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, it influences cell signaling pathways, leading to alterations in gene expression and cellular metabolism. This compound has demonstrated anti-inflammatory properties by blocking the release of proinflammatory cytokines such as interleukin-6, tumor necrosis factor-alpha, and interleukin-8 . These effects can modulate immune responses and reduce inflammation in affected tissues.

Molecular Mechanism

At the molecular level, SDZ SER 082 fumarate exerts its effects through specific binding interactions with 5-hydroxytryptamine receptors. By binding to the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, it inhibits their activation by endogenous 5-hydroxytryptamine. This inhibition leads to downstream effects on intracellular signaling pathways, resulting in changes in gene expression and cellular function. Additionally, the compound’s ability to inhibit gamma-aminobutyric acid transporter activity may enhance gamma-aminobutyric acid-mediated neurotransmission .

Dosage Effects in Animal Models

The effects of SDZ SER 082 fumarate vary with different dosages in animal models. At lower doses, the compound effectively antagonizes 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, leading to therapeutic effects such as reduced inflammation and modulation of neurotransmission. At higher doses, SDZ SER 082 fumarate may exhibit toxic or adverse effects, including potential disruptions in normal cellular function and increased risk of side effects .

Metabolic Pathways

SDZ SER 082 fumarate is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may involve enzymatic modifications that influence its activity and stability. Additionally, SDZ SER 082 fumarate’s effects on metabolic flux and metabolite levels can impact cellular processes and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, SDZ SER 082 fumarate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, allowing for effective modulation of 5-hydroxytryptamine receptor activity. The transport and distribution of SDZ SER 082 fumarate are critical for its therapeutic efficacy and overall pharmacokinetic profile .

Subcellular Localization

SDZ SER 082 fumarate exhibits specific subcellular localization that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for the precise modulation of 5-hydroxytryptamine receptor activity and the overall cellular effects of SDZ SER 082 fumarate .

Chemical Reactions Analysis

Types of Reactions: SDZ-SER-082 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry: SDZ-SER-082 is used as a research tool to study the serotonin receptor subtypes 5-HT2B and 5-HT2C. It helps in understanding the role of these receptors in various physiological and pathological processes .

Biology: In biological research, SDZ-SER-082 is used to investigate the behavioral effects of serotonin receptor modulation. It has been employed in animal studies to explore the effects of serotonin receptor antagonism on behaviors such as fear and stress responses .

Medicine: SDZ-SER-082 has potential therapeutic applications in the treatment of nervous system diseases. It has been studied for its effects on behaviors evoked by stress and its potential role in modulating the effects of drugs like cocaine .

Industry: While its industrial applications are limited, SDZ-SER-082 is valuable in pharmaceutical research and development. It serves as a reference compound for the development of new drugs targeting serotonin receptors .

Mechanism of Action

SDZ-SER-082 exerts its effects by acting as a mixed antagonist for the serotonin receptors 5-HT2B and 5-HT2C. It binds to these receptors and inhibits their activation by serotonin, thereby modulating the downstream signaling pathways. The molecular targets of SDZ-SER-082 include the 5-HT2B and 5-HT2C receptors, which are involved in various physiological processes such as mood regulation, anxiety, and stress responses .

Properties

CAS No.

141474-54-6

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene

InChI

InChI=1S/C15H20N2/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16/h2-4,12,14H,5-10H2,1H3/t12-,14-/m1/s1

InChI Key

YASBOGFWAMXINH-TZMCWYRMSA-N

SMILES

CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CC[C@@H]2CN3CCC4=C3C(=CC=C4)[C@@H]2C1

Canonical SMILES

CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1

Synonyms

(7aR,11aS)-rel-4,5,7a,8,9,10,11,11a-Octahydro-10-methyl-7H-indolo[1,7-bc][2,6]naphthyridine

Origin of Product

United States

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